3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid
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Description
3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 696632-07-2 . It has a molecular weight of 194.17 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7FN2O2/c1-5-2-3-12-6(4-5)11-7(8(12)10)9(13)14/h2-4H,1H3,(H,13,14) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that imidazo[1,2-a]pyridine analogues have been studied for their significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .It is stored at a temperature of 28 C . The melting point is between 243-245 C .
Scientific Research Applications
Synthesis and Modification
3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives are extensively studied in the field of synthetic chemistry. For instance, the modification of chitosan, a natural biopolymer, with 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochlorides results in the introduction of ethoxycarbonyl and 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments into glucosamine units of the polymer, indicating its utility in polymer modification and potentially enhancing the properties of biopolymers (Levov et al., 2011).
Fluorescent Properties
Imidazo[1,2-a]pyridines, including this compound, are noted for their fluorescent properties. A study involving the synthesis and evaluation of the fluorescent properties of various derivatives of imidazo[1,2-a]pyridine found that the introduction of specific substituents can significantly affect the fluorescent properties, opening up potential applications in areas like bioimaging and sensors (Tomoda et al., 1999).
Chemical Reactions and Pathways
Various synthetic pathways and chemical reactions involving this compound and its derivatives have been documented. For instance, the reactions of hexafluoroacetone 2-pyridylimines with trimethyl phosphite studied in 3-Fluoro-2-trifluoromethylimidazo[1,2-a]pyridines, highlight the compound’s role in the formation of complex chemical structures (Sokolov et al., 2009).
Properties
IUPAC Name |
3-fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-5-2-3-12-6(4-5)11-7(8(12)10)9(13)14/h2-4H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTMCQZLKZQARU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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